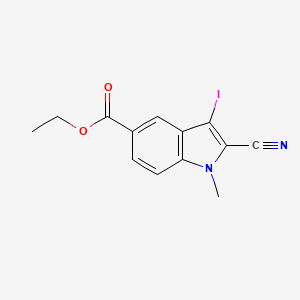

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate

Description

Properties

Molecular Formula |

C13H11IN2O2 |

|---|---|

Molecular Weight |

354.14 g/mol |

IUPAC Name |

ethyl 2-cyano-3-iodo-1-methylindole-5-carboxylate |

InChI |

InChI=1S/C13H11IN2O2/c1-3-18-13(17)8-4-5-10-9(6-8)12(14)11(7-15)16(10)2/h4-6H,3H2,1-2H3 |

InChI Key |

KTPHPVFEMQVYCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of a base and a copper catalyst . This reaction forms the indole core, which is then further functionalized to introduce the cyano and ester groups.

Chemical Reactions Analysis

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the indole ring can undergo oxidation to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate has garnered attention for its potential as an active pharmaceutical ingredient. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that similar indole derivatives could inhibit cancer cell proliferation effectively. This compound may serve as a lead compound for developing new anticancer agents due to its bioactive functional groups.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 4.2 | HeLa |

| This compound | TBD | TBD |

Biological Research

The compound's unique structure makes it valuable in biological studies, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies have reported that indole derivatives can inhibit cyclooxygenase enzymes, which are critical targets in inflammatory diseases.

Receptor Modulation

The compound's potential as a modulator of neurotransmitter receptors is also being investigated. Indoles are known to interact with serotonin receptors, and derivatives could be designed to enhance or inhibit these interactions, making them candidates for treating mood disorders.

Material Science

In addition to biological applications, this compound is being explored for its properties in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is under investigation.

Table 2: Electronic Properties of Indole Derivatives

| Property | Value | Application |

|---|---|---|

| Mobility (cm²/Vs) | TBD | OLEDs |

| Photoluminescence (nm) | TBD | OPVs |

Case Studies

Several case studies highlight the practical applications of this compound:

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cell lines, demonstrating promising results that warrant further investigation.

Development of Novel Therapeutics

Another case study focused on modifying the compound to enhance its selectivity for specific receptors involved in neurodegenerative diseases, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The cyano and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate are compared below with related indole derivatives, focusing on substituent positions, molecular properties, and synthetic applications.

Structural and Functional Analysis

Substituent Position and Reactivity The 3-iodo group in the target compound distinguishes it from analogs like Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate (hydroxyl at position 3) . Iodine’s large atomic radius and polarizability facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound a versatile synthetic intermediate. Cyano at position 2 introduces strong electron-withdrawing effects, altering the indole ring’s electron density compared to derivatives with cyano at position 5 (e.g., Ethyl 5-cyanoindole-2-carboxylate) . This positioning may influence binding affinity in biological targets like kinases or GPCRs.

Ester Group Variations The ethyl ester at position 5 contrasts with analogs like Methyl 5-iodo-1H-indole-3-carboxylate (methyl ester at position 3) .

Impact of Halogenation

- Iodo vs. Fluoro : While both halogens are electron-withdrawing, iodine’s heavier atomic mass increases molecular weight (370.15 vs. 333.10 in the fluoro analog) and lipophilicity, affecting membrane permeability . Fluorine’s smaller size and high electronegativity improve metabolic stability but reduce opportunities for further derivatization.

Methyl Group at Position 1 The 1-methyl substitution prevents deprotonation of the indole nitrogen, enhancing stability under basic conditions. This contrasts with non-methylated analogs like Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, where the NH group may participate in hydrogen bonding .

Biological Activity

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate (CAS Number: 1332606-99-1) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁IN₂O₂ |

| Molecular Weight | 354.14 g/mol |

| CAS Number | 1332606-99-1 |

The compound features a cyano group, an iodine atom, and an ethyl ester, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain indole derivatives showed minimum inhibitory concentration (MIC) values less than 1 µg/mL against various pathogens, suggesting strong antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Antibacterial |

| Other Indole Derivative A | <0.5 | Antifungal |

| Other Indole Derivative B | <0.75 | Antibacterial |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound's mechanism is believed to involve the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as KB (oral cancer), H460 (lung cancer), and HT-29 (colon cancer). The results indicated that the compound exhibited potent anticancer activity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for drug development .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : It has been suggested that indole derivatives can inhibit specific enzymes associated with tumor progression and microbial resistance.

- Reactive Oxygen Species (ROS) : The generation of ROS may play a role in its cytotoxic effects against cancer cells.

Safety and Toxicology

Safety data indicates that this compound poses several hazards. It is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Precautionary measures should be taken when handling this compound in laboratory settings.

Q & A

Q. Advanced

- 1H/13C NMR : Assign substituent positions via coupling patterns (e.g., deshielding at C3 due to iodine’s electron-withdrawing effect).

- X-ray crystallography : SHELX refinement (e.g., SHELXL/SHELXS) resolves stereochemistry and validates bond angles/distances, critical for distinguishing tautomers or rotamers .

- HRMS : Confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₁₂IN₂O₂). Discrepancies in NOE effects or unexpected shifts may indicate impurities or dynamic exchange processes .

What are the reactivity patterns of the iodo and cyano groups under cross-coupling conditions?

Q. Basic

- Iodo group : Participates in Suzuki-Miyaura couplings (Pd(PPh₃)₄, aryl boronic acids) to form biaryl structures. Ullmann couplings can extend conjugation for material science applications.

- Cyano group : Hydrolyzes to carboxylic acids (H₂SO₄/H₂O) or reduces to amines (LiAlH₄). Monitor reactions via TLC (25–33% ethyl acetate/hexane) to optimize yields .

How does the substitution pattern influence its potential as a kinase inhibitor?

Advanced

The 3-iodo group enhances hydrophobic interactions with kinase ATP pockets, while the 2-cyano group stabilizes binding via dipole interactions. Validate using:

- Enzyme inhibition assays : Measure IC₅₀ against recombinant kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™.

- Cellular assays : MTT proliferation tests on cancer cell lines (e.g., HeLa). Compare with analogs lacking iodine to establish structure-activity relationships (SAR) .

How should researchers address discrepancies in reported melting points or spectral data?

Q. Advanced

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM/hexane) and compare DSC thermograms.

- Instrument calibration : Cross-reference with NIST databases for NMR/MS .

What computational methods predict binding affinity to biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase domains, focusing on halogen bonding (iodine) and π-π stacking (indole core).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Validate with experimental IC₅₀ values .

What chromatographic techniques optimize purification?

Q. Basic

- Flash chromatography : Use a hexane/ethyl acetate gradient (0–40%) to separate polar byproducts.

- Prep-HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .

How do storage conditions affect stability?

Q. Advanced

- Light sensitivity : Decomposition under UV light tracked via LC-MS; store in amber vials at –20°C.

- Thermal stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the cyano group. Use argon atmosphere to prevent oxidation .

What in vitro models assess metabolic pathways?

Q. Advanced

- Liver microsomes : Incubate with human/rat microsomes + NADPH. Identify metabolites via LC-MS/MS (e.g., demethylation at N1 or hydroxylation at C4).

- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to pinpoint metabolic enzymes .

How can its photophysical properties be exploited in OLEDs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.